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Compound of Interest

Compound Name: Glucose pentaacetate

Cat. No.: B165980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to

characterize β-D-glucose pentaacetate, a key intermediate in carbohydrate chemistry and

drug development. This document details the experimental protocols and presents the

expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Introduction
β-D-glucose pentaacetate is a fully acetylated derivative of D-glucose. The five acetyl groups

render the molecule more soluble in organic solvents and protect the hydroxyl groups from

unwanted reactions, making it a versatile building block in the synthesis of a wide range of

glycoconjugates and other biologically active molecules. Accurate and thorough spectroscopic

characterization is crucial to confirm the identity, purity, and structure of β-D-glucose
pentaacetate for its application in research and development.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of β-D-glucose pentaacetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Chemical Shifts and Coupling Constants for β-D-glucose pentaacetate in

CDCl₃.

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.72 d 8.4

H-2 5.11 t 9.5

H-3 5.25 t 9.5

H-4 5.18 t 9.8

H-5 3.83 ddd 9.8, 4.5, 2.5

H-6a 4.27 dd 12.4, 4.5

H-6b 4.12 dd 12.4, 2.5

CH₃ (acetyl)
2.09, 2.04, 2.02, 2.00,

1.98
5 x s -

Note: Chemical shifts and coupling constants may vary slightly depending on the solvent and

the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts for β-D-glucose pentaacetate in CDCl₃.
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Carbon Chemical Shift (δ, ppm)

C-1 91.8

C-2 72.9

C-3 72.8

C-4 68.3

C-5 70.2

C-6 61.8

C=O (acetyl) 170.6, 170.2, 169.4, 169.3, 169.0

CH₃ (acetyl) 20.9, 20.7, 20.6, 20.5, 20.5

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for β-D-glucose pentaacetate.

Wavenumber (cm⁻¹) Intensity Assignment

~2900-3000 Medium
C-H stretch (from CH and CH₃

groups)

~1740-1760 Strong C=O stretch (ester carbonyl)

~1370 Medium C-H bend (from CH₃ groups)

~1215-1240 Strong C-O stretch (acetyl)

~1040-1080 Strong C-O stretch (pyranose ring)

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for β-D-glucose pentaacetate.
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Ionization Mode
Mass-to-Charge Ratio
(m/z)

Fragment Identity

ESI (+) 413.1 [M+Na]⁺
Sodium Adduct of the

Molecular Ion

EI 331.1 [M - OAc]⁺

EI 242.1

EI 169.1

EI 157.1

EI 115.1

EI 43.0 [CH₃CO]⁺ (base peak)

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of β-D-glucose pentaacetate
are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Weigh approximately 10-20 mg of β-D-glucose pentaacetate.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

Instrument: 500 MHz NMR Spectrometer

Pulse Sequence: Standard single-pulse sequence (zg30)

Acquisition Parameters:
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Spectral Width: 12 ppm

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-32

Temperature: 298 K

3.1.3. ¹³C NMR Spectroscopy

Instrument: 125 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled single-pulse sequence with NOE (zgpg30)

Acquisition Parameters:

Spectral Width: 200-220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

Temperature: 298 K

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Thin Film Method)

Dissolve a small amount (2-5 mg) of β-D-glucose pentaacetate in a few drops of a volatile

solvent such as dichloromethane or acetone.

Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride

(NaCl) salt plate.
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Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.

3.2.2. Data Acquisition

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

Mode: Transmittance

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean salt plate should be acquired prior to

sample analysis.

Mass Spectrometry (MS)
3.3.1. Sample Preparation

Prepare a dilute solution of β-D-glucose pentaacetate (approximately 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

For Electrospray Ionization (ESI), the solution can be directly infused. For Electron Ionization

(EI), the sample is typically introduced via a direct insertion probe or after separation by gas

chromatography.

3.3.2. Data Acquisition (ESI-QTOF)

Instrument: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass

Spectrometer

Ionization Mode: Positive

Capillary Voltage: 3.5-4.5 kV

Nebulizer Gas (N₂): 1-2 Bar
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Drying Gas (N₂): 6-8 L/min

Drying Gas Temperature: 180-220 °C

Mass Range: m/z 100-1000

3.3.3. Data Acquisition (EI)

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization

source

Ionization Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 35-500

Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of β-D-glucose pentaacetate.
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Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Conclusion
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Caption: Workflow for the Spectroscopic Characterization of β-D-Glucose Pentaacetate.

To cite this document: BenchChem. [Spectroscopic Characterization of β-D-Glucose
Pentaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165980#spectroscopic-characterization-of-d-glucose-
pentaacetate]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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